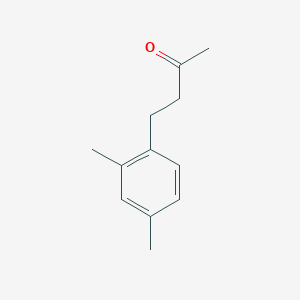

4-(2,4-Dimethylphenyl)butan-2-one

Description

4-(2,4-Dimethylphenyl)butan-2-one is an organic compound characterized by a butan-2-one backbone attached to a 2,4-dimethylphenyl group. The molecular formula of this compound is likely C₁₂H₁₆O, with two methyl groups at the 2- and 4-positions of the phenyl ring. The ketone functional group enhances its utility as an intermediate in reactions such as nucleophilic additions or reductions.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(2,4-dimethylphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8H,5,7H2,1-3H3 |

InChI Key |

CRTAWUUYVWYERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,4-Dimethylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2,4-Dimethylbenzene+Butanoyl chlorideAlCl3this compound

Another method involves the Grignard reaction, where 2,4-dimethylphenylmagnesium bromide reacts with butanone to form the desired product. The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to maximize yield and minimize waste. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2,4-Dimethylphenyl)butan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-(2,4-Dimethylphenyl)butan-2-one with structurally related compounds, highlighting key differences in substituents, properties, and applications:

Impact of Substituents on Properties

This contrasts with electron-withdrawing groups (e.g., -F, -Cl in ), which enhance stability but reduce nucleophilicity . Hydroxyl Group (4-Hydroxyphenyl): Introduces polarity and hydrogen-bonding capacity, making 4-(4-Hydroxyphenyl)butan-2-one suitable for fragrance applications where solubility in aqueous systems is critical .

Biological Activity :

- Fluorinated analogs (e.g., 4-(3,4-Difluorophenyl)butan-2-one) exhibit enhanced metabolic stability and binding affinity in medicinal chemistry applications due to fluorine’s electronegativity and small atomic radius .

- Methoxy-substituted compounds (e.g., 3-(3,4-Dimethoxyphenyl)butan-2-one in ) show altered pharmacological profiles compared to methylated derivatives, underscoring the importance of substitution patterns .

Unique Features of this compound

- Steric and Electronic Balance : The dual methyl groups provide a balance of steric bulk and electron donation, making it a versatile intermediate for synthesizing complex molecules.

- Lipophilicity : The hydrophobic nature of the dimethylphenyl group may enhance membrane permeability in drug candidates.

- Synthetic Flexibility : The ketone group allows for further derivatization, such as Grignard reactions or reductive amination, which are less feasible in hydroxyl- or halogen-substituted analogs .

Biological Activity

4-(2,4-Dimethylphenyl)butan-2-one, also known as a diketone compound, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H20O

- Molecular Weight : 232.32 g/mol

- IUPAC Name : this compound

The compound features a butanone backbone with a dimethylphenyl substituent, which influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may function as a ligand that modulates the activity of various molecular targets:

- Enzyme Interaction : The compound has been studied for its potential to inhibit or activate certain enzymes involved in metabolic pathways, which could lead to therapeutic effects such as anti-inflammatory and analgesic properties.

- Receptor Binding : It may bind to receptors that are crucial in mediating physiological responses, potentially affecting pathways related to pain perception and inflammation.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits promising anti-inflammatory and analgesic activities. These properties make it a candidate for therapeutic applications in treating conditions characterized by inflammation and pain.

Insecticidal and Fungicidal Activities

Preliminary bioassays have demonstrated that compounds structurally related to this compound exhibit insecticidal and fungicidal activities. For example, derivatives have shown effective lethal activities against various pests at concentrations around 500 mg/L . This suggests potential applications in agricultural settings.

Study on Dipeptidyl Peptidase (DPP)-4 Inhibitors

A study highlighted the role of DPP-4 inhibitors in managing metabolic disorders. Although not directly linked to this compound, the findings underscore the relevance of similar compounds in diabetic nephropathy treatment. The modulation of enzyme activity in metabolic pathways is crucial for developing therapeutic agents targeting diabetes-related complications .

Structure-Activity Relationship (SAR) Studies

Research into structure-activity relationships has revealed insights into how modifications to the diketone structure can enhance biological activity. For instance, variations in substituents can significantly influence the compound's efficacy against pests and pathogens .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.